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molecular formula C12H10O3 B098014 Methyl 6-hydroxy-2-naphthoate CAS No. 17295-11-3

Methyl 6-hydroxy-2-naphthoate

Cat. No. B098014
M. Wt: 202.21 g/mol
InChI Key: UKZOPQRTQJERQC-UHFFFAOYSA-N
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Patent
US04607117

Procedure details

In the case where 1.0 g of the present compound, methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate are heated in 10.0 g of acetone for 30 min at a temperature between 50° and 70° C. in the presence of 0.02 g of sulfuric acid as a catalyst, methyl 2-hydroxynaphthalene-6-carboxylate is formed nearly quantitatively. The thus formed compound is hydrolyzed nearly quantitatively into 2-hydroxynaphthalene-6-carboxylic acid (acid-6) by heating the thus formed compound for 30 min at a temperature between 20° and 50° C. in an aqueous about 1N alkali solution.
[Compound]
Name
present compound
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O(C([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=2)[CH:7]=1)(C)C)O.CC(C)=[O:22]>S(=O)(=O)(O)O>[OH:22][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=2)[CH:7]=1

Inputs

Step One
Name
present compound
Quantity
1 g
Type
reactant
Smiles
Name
methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.02 g
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=CC=C(C=C2C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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